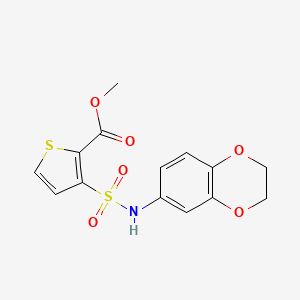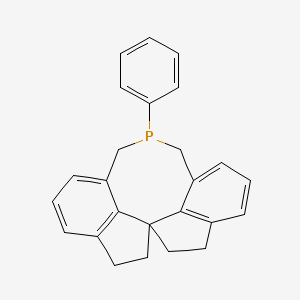![molecular formula C26H25N5O5S B2620731 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 2034274-49-0](/img/structure/B2620731.png)
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic compound known for its applications in various scientific research fields. With a unique structural framework, it possesses interesting properties that make it a candidate for different chemical, biological, and medicinal studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide generally involves multi-step reactions, starting with the formation of the 1H-pyrazole core. This is typically achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone compound under acidic or basic conditions. The amino and phenylamino groups are then introduced via nucleophilic substitution reactions. Sulfonylation with tosyl chloride provides the tosyl group, followed by the addition of the benzo[d][1,3]dioxol-5-ylmethyl moiety through a nucleophilic acyl substitution. The final step often includes purification via recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced at scale, batch synthesis methods are typically employed with careful monitoring of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could potentially increase efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can modify the tosyl group or other substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate
Reducing agents like lithium aluminum hydride or sodium borohydride
Bases like sodium hydroxide for nucleophilic substitutions
Major Products
Various oxides and hydroxyl derivatives from oxidation
Amines from reduction of nitro groups
Substituted pyrazole derivatives from nucleophilic substitution
科学的研究の応用
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in oncology due to its ability to interact with various cellular pathways.
Industry: Utilized in materials science for the development of new polymers or as a part of catalytic systems.
作用機序
The compound’s effects are often a result of its interaction with specific molecular targets. It can act by binding to enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxol-5-ylmethyl moiety is particularly noted for interacting with cellular membranes, potentially altering signaling pathways. The presence of tosyl and amino groups allows for a range of biochemical interactions that can inhibit or activate specific proteins.
類似化合物との比較
Compared to other pyrazole derivatives, 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide stands out due to its unique combination of functional groups which confer distinct biochemical and chemical properties.
Similar Compounds
3-(phenylamino)-5-(p-tolyl)-1H-pyrazole
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-tosyl-1H-pyrazole
1H-pyrazole-5-amine derivatives
These compounds share structural motifs but differ in their functional group arrangements, leading to varied reactivity and application profiles.
There you go. Is there anything you'd like to dive deeper into?
特性
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S/c1-17-7-10-20(11-8-17)37(33,34)24-25(27)31(30-26(24)29-19-5-3-2-4-6-19)15-23(32)28-14-18-9-12-21-22(13-18)36-16-35-21/h2-13H,14-16,27H2,1H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFZBKZGMHEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
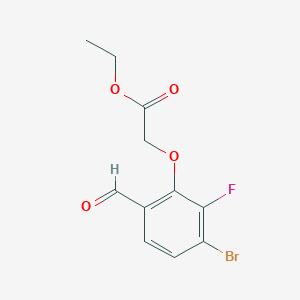
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2620649.png)
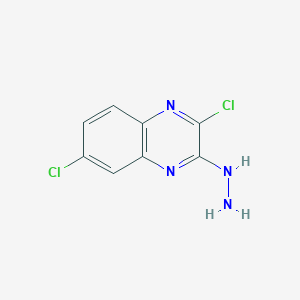
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)
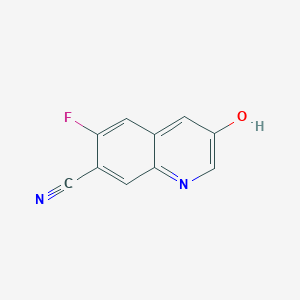

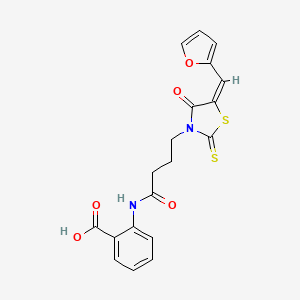
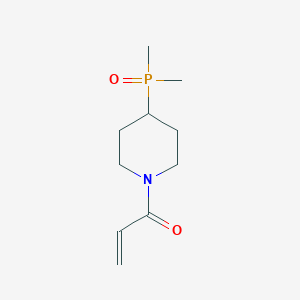
![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/new.no-structure.jpg)
![4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620662.png)
![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)
